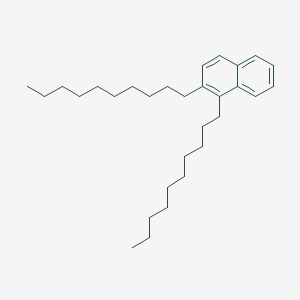

1,2-Didecylnaphthalene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research Paradigms

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.govfrontiersin.org PAHs are of significant concern due to their potential toxic, mutagenic, and carcinogenic properties. mdpi.com

The research paradigms for PAHs have traditionally focused on the parent compounds, those without alkyl substituents. However, there is a growing understanding that alkylated PAHs, such as 1,2-didecylnaphthalene, are also prevalent in the environment and may have distinct properties and effects. Alkylnaphthalenes are found in various environmental matrices and are of interest due to their persistence and potential for bioaccumulation.

Evolution of Scholarly Interest in Alkylnaphthalene Derivatives

Initial interest in alkylnaphthalenes stemmed from their presence in crude oil and their use in industrial applications like lubricating oils and solvents. researchgate.net Over time, as analytical techniques have become more sophisticated, researchers have been able to identify and quantify a wider range of these compounds in environmental samples. ysu.edu This has led to an increased focus on their environmental fate, transport, and potential biological effects.

Recent studies have highlighted the role of naphthalene (B1677914) and its derivatives in the formation of secondary organic aerosols in the atmosphere, contributing to air pollution. copernicus.org Furthermore, the diverse applications of naphthalene derivatives in industries such as construction, agrochemicals, and textiles have spurred further investigation into their synthesis and properties. marketsandmarkets.com

Rationale for Focused Academic Investigation of this compound and its Congeners

The specific focus on this compound and its isomers is driven by several factors. The long alkyl chains of didecylnaphthalenes significantly influence their physicochemical properties, such as their solubility, volatility, and lipophilicity, compared to the parent naphthalene molecule. These properties, in turn, affect their environmental behavior and biological interactions.

Understanding the structure-activity relationships among different alkylnaphthalene isomers is a key area of research. The position of the alkyl groups on the naphthalene ring can alter the molecule's reactivity and how it interacts with biological systems. For instance, different isomers may exhibit varying tendencies to undergo chemical reactions or may be metabolized differently by organisms. ysu.edu

Furthermore, the synthesis of specific alkylnaphthalene derivatives is of interest for creating compounds with desired properties for various applications, such as in the development of new materials or as diagnostic tools. researchgate.netgoogle.com The study of these compounds, therefore, provides valuable insights into fundamental chemical principles and contributes to addressing real-world environmental and industrial challenges.

Properties

CAS No. |

90454-22-1 |

|---|---|

Molecular Formula |

C30H48 |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

1,2-didecylnaphthalene |

InChI |

InChI=1S/C30H48/c1-3-5-7-9-11-13-15-17-21-27-25-26-28-22-19-20-24-30(28)29(27)23-18-16-14-12-10-8-6-4-2/h19-20,22,24-26H,3-18,21,23H2,1-2H3 |

InChI Key |

GIVMKUUIXYEXLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Didecylnaphthalene and Its Analogs

Regioselective Synthesis of the 1,2-Didecylnaphthalene Core Structure

The regioselective construction of the this compound scaffold requires precise control over the introduction of two decyl groups onto the naphthalene (B1677914) core. The inherent reactivity of the naphthalene ring, which favors substitution at the 1-position (α-position) under kinetic control and the 2-position (β-position) under thermodynamic control, complicates direct alkylation approaches. Consequently, a variety of synthetic strategies have been developed to overcome this challenge.

Friedel-Crafts Alkylation Approaches for Naphthalene Functionalization

The Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic rings. masterorganicchemistry.com This electrophilic aromatic substitution reaction is typically performed using an alkyl halide or an olefin as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comgoogle.com For the synthesis of long-chain alkylnaphthalenes, olefins are often a preferred class of alkylating agents. google.com

However, the direct dialkylation of naphthalene to achieve a 1,2-substitution pattern is problematic. The first alkylation reaction yields a monoalkylnaphthalene, which is more reactive than naphthalene itself, leading to further alkylation. The position of the second alkyl group is directed by the first, but this rarely results in a pure 1,2-disubstituted product. A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity. The substitution pattern is influenced by factors such as the catalyst, solvent, temperature, and the size of the alkylating agent. stackexchange.com For bulky alkyl groups, substitution at the less sterically hindered β-position is often favored. stackexchange.com

Another major drawback is the propensity for carbocation rearrangements within the alkylating agent, which can lead to a mixture of isomeric products. Furthermore, traditional Lewis acids like AlCl₃ are required in stoichiometric amounts and are highly sensitive to moisture, generating corrosive waste streams.

| Catalyst System | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Alkyl Halides (e.g., Decyl Chloride) | Classic Lewis acid catalyst; reaction is prone to lack of regioselectivity and carbocation rearrangements. masterorganicchemistry.com The α/β isomer ratio can be dependent on reactant concentrations and time. stackexchange.com | masterorganicchemistry.comstackexchange.com |

| Zeolite Y (USY) | Olefins (e.g., Dodecenes, Tetradecenes) | Used as a solid acid catalyst for long-chain alkylation of naphthalenes. Can offer improved selectivity and easier separation compared to traditional Lewis acids. google.comepo.org | google.comepo.org |

| Acidic Clays (B1170129) | Olefins | Alternative solid acid catalysts used in the production of alkylated naphthalenes for applications like synthetic lubricants. google.com | google.com |

Suzuki-Miyaura Cross-Coupling Strategies for Naphthalene Core Elaboration

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds with high selectivity. libretexts.org This reaction, catalyzed by a palladium complex, couples an organoboron compound (such as a boronic acid or boronate ester) with an organic halide or triflate in the presence of a base. libretexts.orgtcichemicals.com Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many reactants make it highly valuable. mdpi.com

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve a two-fold coupling. This could be achieved by:

Reacting a 1,2-dihalonaphthalene (e.g., 1,2-dibromonaphthalene (B1633997) or 1,2-diiodonaphthalene) with two equivalents of decylboronic acid or a related decylboron species.

Reacting a naphthalene-1,2-diboronic acid ester with two equivalents of a decyl halide (e.g., 1-bromodecane).

The success of this approach hinges on the availability of the appropriately substituted naphthalene precursors. The synthesis of 1,2-dihaloalkenes from alkynes is a well-established transformation that could be applied to create precursors for building the naphthalene ring system. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. tcichemicals.comnih.gov

| Component | Example | Function | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the C-C bond formation. nih.govmdpi.com | nih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. nih.gov | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron compound for transmetalation. tcichemicals.comnih.gov | tcichemicals.comnih.gov |

| Organoboron Reagent | Decylboronic acid, Potassium decyltrifluoroborate | Source of the decyl nucleophile. tcichemicals.com | tcichemicals.com |

| Electrophile | 1,2-Dibromonaphthalene, 1-Bromo-2-iodonaphthalene | Naphthalene core onto which the alkyl groups are coupled. | |

| Solvent | Toluene, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction. mdpi.comnih.gov | mdpi.comnih.gov |

Metal-Catalyzed Coupling Reactions for Precise Alkyl Moiety Introduction

Beyond the Suzuki-Miyaura reaction, a host of other transition-metal-catalyzed cross-coupling reactions serve as powerful tools for the precise introduction of alkyl groups onto aromatic scaffolds. eie.gr These reactions, including the Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings, offer alternative pathways that may be advantageous depending on the specific substrate and desired transformation. jst.go.jp

A particularly efficient strategy for incorporating aliphatic moieties is through C–H bond activation. rsc.org This approach avoids the need for pre-functionalization of the naphthalene core (i.e., halogenation or borylation), thereby shortening the synthetic sequence and improving atom economy. For example, palladium-catalyzed reactions have been developed that can achieve the dialkylation of phenol (B47542) derivatives, and similar strategies could potentially be adapted for naphthalene-based substrates. rsc.org These reactions can proceed via a cross-electrophile coupling mechanism, where two different electrophiles are coupled in the presence of a catalyst and a reductant, avoiding the pre-synthesis and handling of sensitive organometallic reagents. rsc.org Nickel catalysts are also gaining prominence as a less expensive and more earth-abundant alternative to palladium for various cross-coupling reactions. tcichemicals.comjst.go.jp

Multi-Step Organic Transformations for Assembling Didecylated Naphthalene Scaffolds

Given the challenges of achieving 1,2-disubstitution in a single step, multi-step synthetic sequences are often required to construct the didecylated naphthalene scaffold with high purity. rsc.org Such a sequence involves the strategic installation of functional groups that facilitate the controlled, stepwise introduction of the two decyl chains. youtube.com

A hypothetical retrosynthetic analysis might begin by disconnecting one of the C-C bonds between a decyl group and the naphthalene ring, suggesting a cross-coupling reaction as the final step. This requires a mono-decyl, mono-functionalized naphthalene precursor.

A possible forward synthetic route could be:

Functionalization of Naphthalene: Start with a readily available naphthalene derivative, such as 1-naphthol.

First Alkyl Group Introduction: Introduce the first decyl group. This could be achieved via a Williamson ether synthesis to form 1-(decyloxy)naphthalene, followed by a rearrangement reaction, or potentially a direct Friedel-Crafts alkylation if regioselectivity can be controlled.

Regioselective Functionalization: Introduce a functional group at the 2-position. For example, a halogen (bromine or iodine) could be installed via electrophilic aromatic substitution. The directing effect of the existing alkyl/alkoxy group is critical here. youtube.com

Second Alkyl Group Introduction: With the precursor now functionalized with one decyl group and a reactive handle (e.g., a halogen), the second decyl group can be introduced precisely via a metal-catalyzed cross-coupling reaction, such as Suzuki or Negishi coupling. youtube.com

This multi-step approach, while longer, provides a much higher degree of control over the final substitution pattern compared to direct dialkylation methods. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.iracs.org In the context of synthesizing this compound, these principles encourage the development of more sustainable and environmentally benign methodologies. Key goals include maximizing atom economy, using catalytic rather than stoichiometric reagents, minimizing waste, and avoiding hazardous solvents. acs.orgsynthiaonline.com

Catalytic reactions, such as the cross-coupling and C-H activation methods discussed previously, are inherently greener than stoichiometric processes like classical Friedel-Crafts reactions that use large amounts of Lewis acids. acs.org The use of solid acid catalysts like zeolites in alkylation is a step toward greener synthesis, as these catalysts are often recyclable and less corrosive. epo.orgscispace.com

Solvent-Free Reaction Conditions and Reduced Waste Generation

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. This has led to the exploration of solvent-free reaction conditions. rsc.org

Mechanochemistry (Ball Milling): This technique involves conducting reactions in the solid state by grinding reactants together, often with a catalyst, in a high-energy ball mill. rsc.org This approach can eliminate the need for bulk solvents, reduce reaction times, and sometimes lead to different product selectivities compared to solution-phase reactions. rsc.org While a specific application to this compound synthesis is not documented, the successful solvent-free synthesis of various organic molecules, including biaryls and heterocycles, suggests its potential applicability. rsc.orgrsc.org

High-Pressure Synthesis: The application of high hydrostatic pressure can serve as a physical activation method for organic reactions, often allowing them to proceed without solvents or catalysts. beilstein-journals.org

Waste Reduction: The most effective way to reduce waste is to design syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. acs.org C-H activation is an excellent example of an atom-economical approach, as it avoids the use of halogen or boron "dummy" functional groups that are ultimately discarded. rsc.org Employing recyclable catalysts and minimizing the use of protecting groups and derivatization steps are also crucial strategies for waste prevention. acs.org

| Green Chemistry Strategy | Application in Alkylnaphthalene Synthesis | Benefit | Reference |

|---|---|---|---|

| Catalysis | Using Pd or Ni catalysts for cross-coupling instead of stoichiometric reagents. | Reduces inorganic waste, increases efficiency, allows for milder conditions. acs.org | acs.org |

| Atom Economy | Employing C-H activation to directly couple decyl groups to the naphthalene core. | Eliminates steps and waste associated with pre-functionalization (e.g., halogenation). rsc.org | rsc.org |

| Use of Solid Catalysts | Replacing AlCl₃ with zeolites or acidic clays in Friedel-Crafts alkylation. | Reduces corrosive waste, allows for catalyst recycling, and simplifies product purification. scispace.com | scispace.com |

| Solvent-Free Conditions | Potential use of ball milling (mechanochemistry) or high-pressure conditions. | Eliminates solvent waste, reduces environmental impact, and can increase reaction efficiency. rsc.orgbeilstein-journals.org | rsc.orgbeilstein-journals.org |

Catalytic Systems for Enhanced Atom Economy and Efficiency

The synthesis of this compound, typically achieved via Friedel-Crafts alkylation of naphthalene with a C10 alkylating agent like 1-decene, has traditionally relied on catalysts that present challenges in terms of environmental impact and efficiency. Modern approaches focus on catalytic systems that improve the atom economy, which seeks to maximize the incorporation of reactant atoms into the final product.

Catalytic reactions are pivotal in enhancing atom economy by enabling reactions under milder conditions and with greater selectivity, thereby reducing waste. In the context of naphthalene alkylation, the shift from traditional homogeneous catalysts to heterogeneous and recyclable systems is a key development.

Key Catalytic Systems for Naphthalene Alkylation:

| Catalyst Type | Examples | Advantages for Atom Economy | Research Findings & Challenges |

| Homogeneous Lewis Acids | AlCl₃, BF₃ | Effective in promoting the reaction. | Difficult to separate from the product, generate significant acidic waste, and are often used in stoichiometric amounts, leading to poor atom economy. researchgate.net |

| Solid Acid Catalysts (Zeolites) | Y-zeolite, ZSM-5, MCM-22 | Reusable, easily separated by filtration, environmentally benign, and can be shape-selective, improving product selectivity. researchgate.netgoogle.com | Y-zeolites have shown potential for monoalkylation of naphthalene with long-chain olefins like tetradecene. researchgate.net However, catalyst deactivation can occur, and the pore size must be large enough to accommodate bulky molecules. google.comd-nb.info Nanosized ZSM-5 has been shown to have high activity due to a large external surface area. d-nb.info |

| Ionic Liquids (ILs) | Chloroaluminate(III) ILs (e.g., Et₃NHCl-AlCl₃), Trifluoromethanesulfonic acid (TfOH) | Can serve as both solvent and catalyst, are often recyclable, exhibit high catalytic activity, and can lead to high product selectivity under mild conditions. researchgate.netresearchgate.netmdpi.com | Trifluoromethanesulfonic acid has demonstrated excellent catalytic performance in the alkylation of naphthalene with butene, achieving high conversion and selectivity to multi-alkylated products. mdpi.com Chloroaluminate ILs are also effective, but their moisture sensitivity can be a drawback. researchgate.net |

The use of solid acid catalysts like zeolites represents a significant step towards greener synthesis of alkylated naphthalenes. researchgate.net For instance, large-pore zeolites are necessary for the alkylation with long-chain olefins to avoid diffusion limitations of the reactants and products. google.com Ionic liquids offer another promising route, with some systems allowing for high selectivity of polyalkylated naphthalenes under mild conditions. researchgate.net The development of recyclable heterogeneous catalysts, such as SiliaCat Pd-DPP used in related polymer syntheses, exemplifies the drive towards cost-effective and environmentally friendly large-scale production. rsc.org

Considerations for Renewable Feedstock Utilization

A major goal in green chemistry is the replacement of fossil fuel-derived feedstocks with renewable alternatives. The synthesis of this compound can be envisioned from bio-based sources for both the aromatic core and the alkyl side chains.

Naphthalene Core from Biomass: Lignocellulosic biomass, which includes wood, agricultural residues, and forestry waste, is the most abundant renewable source of aromatic compounds. kit.educhinesechemsoc.org Lignin, a complex aromatic biopolymer, is a primary target for deconstruction into valuable aromatic platform chemicals. kit.edu Processes like pyrolysis can convert biomass into a mixture of compounds, including naphthalene. researchgate.netrsc.org Furthermore, microorganisms have been identified that can degrade naphthalene, and understanding these metabolic pathways could open routes for its biotechnological synthesis or modification. nih.govnih.govasm.org A late-stage macrocyclic strategy has even been developed to form pillar nih.govnaphthalenes from a biomass-derived calix nih.govfuran building block, showcasing the potential to construct complex aromatic structures from renewable precursors. chemrxiv.org

Decyl Side Chains from Renewable Sources: The two decyl (C₁₀) chains can potentially be sourced from renewable feedstocks like fatty acids, which are abundant in vegetable oils. kit.edu Catalytic processes can convert fatty acids or their derivatives into long-chain α-olefins, such as 1-decene, the requisite alkylating agent for Friedel-Crafts reactions.

By combining a bio-derived naphthalene core with renewable 1-decene, a fully bio-based this compound could be synthesized. This approach aligns with the principles of a circular economy by valorizing waste streams and reducing reliance on petrochemicals. rsc.org

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound from the laboratory to a larger pilot or industrial scale requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. otavachemicals.com Key parameters that influence the reaction outcome include temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants.

For the Friedel-Crafts alkylation of naphthalene with long-chain olefins, optimization is crucial for maximizing the yield of the desired dialkylated product while minimizing unwanted side reactions like polyalkylation or isomerization. hu.edu.jo

Table of Optimized Parameters for Naphthalene Alkylation:

| Parameter | Optimized Condition/Observation | Impact on Synthesis | Reference(s) |

| Temperature | 100-180°C (Gallium triflate catalyst) | Lower temperatures can favor specific isomers, while higher temperatures can increase dealkylation rates. | davidpublisher.comgoogle.com |

| Pressure | 0.1-1.5 atm | Generally performed at or near atmospheric pressure. | google.com |

| Reactant Molar Ratio | Naphthalene/Olefin ratio can be varied | A higher naphthalene to olefin ratio can favor mono-alkylation over poly-alkylation. | researchgate.net |

| Catalyst Loading | Typically 2 wt% for solid acids | Affects reaction rate and conversion; must be balanced for cost and efficiency. | researchgate.net |

| Reaction Time | 6-16 hours | Sufficient time is needed to achieve high conversion, but prolonged times can lead to side products. | google.com |

A significant advancement in process optimization is the use of continuous-flow microreactors. researchgate.net These systems offer superior heat and mass transfer compared to batch reactors, allowing for better control over reaction conditions, improved safety, and easier scalability through "numbering-up" (running multiple microreactors in parallel). researchgate.net The continuous-flow synthesis of long-chain alkylated naphthalene has been demonstrated using ionic liquid catalysts, achieving very high conversion (99.92%) under optimized conditions. researchgate.net This approach represents a powerful strategy for the process intensification and efficient, scalable production of compounds like this compound.

Derivatization Strategies for this compound

Derivatization involves the chemical modification of a parent compound to create new molecules with altered properties. For this compound, derivatization can target either the aromatic naphthalene core or the two aliphatic decyl chains.

Functionalization of the Naphthalene Aromatic Ring System

The naphthalene ring system can be functionalized through electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. hu.edu.jo Naphthalene is generally more reactive than benzene (B151609) in EAS reactions. libretexts.org The two electron-donating decyl groups at the 1- and 2-positions activate the ring towards further substitution and direct incoming electrophiles.

However, the 1,2-dialkyl substitution pattern introduces significant steric hindrance. The positions on the same ring as the alkyl groups (positions 3 and 4) are sterically crowded. Therefore, electrophilic attack is more likely to occur on the other ring at the C5 and C8 positions (α-positions) or, to a lesser extent, the C6 and C7 positions (β-positions). The α-positions of naphthalene are generally more reactive due to the formation of a more stable carbocation intermediate (arenium ion). libretexts.org

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the 5- or 8-position.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst would introduce a halogen atom, again favoring the α-positions of the unsubstituted ring.

Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid would add an acyl group (R-C=O). This reaction is often sensitive to steric hindrance, further favoring substitution away from the alkylated ring. stackexchange.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The regioselectivity of naphthalene sulfonation is known to be temperature-dependent. libretexts.org

Selective Modification of the Alkyl Side Chains

Selectively modifying the long, saturated decyl chains without affecting the stable aromatic ring presents a different chemical challenge.

Oxidation: Catalytic oxidation can be used to functionalize the alkyl chains. Silver-based catalysts have been shown to effectively catalyze the aerobic side-chain oxidation of alkyl aromatic compounds. dtu.dk Ruthenium-catalyzed oxidation has also been investigated for its potential to selectively oxidize aromatic carbon over aliphatic carbon, but conditions can be tailored to target the alkyl chain. cardiff.ac.uk This could potentially introduce ketone or carboxylic acid functionalities at positions along the chain.

Dealkylation: Under certain catalytic conditions, particularly with solid acids like zeolites or silica-alumina, the alkyl chains can be cleaved from the aromatic ring. rsc.orgresearchgate.net This process, known as dealkylation, is typically used in heavy oil upgrading but demonstrates a possible reaction pathway for alkylnaphthalenes. rsc.orgresearchgate.net

Terminal Functionalization: While challenging, advanced catalytic methods aim for regioselective functionalization at the terminal (ω) or near-terminal (ω-1) position of the alkyl chain, which would be a powerful tool for creating specific derivatives for further synthesis, for example, in producing polymers.

Synthesis of Polymeric Systems Incorporating Didecylnaphthalene Units

Incorporating the this compound moiety into a polymer backbone can create materials with unique thermal, mechanical, and electronic properties. The long, flexible decyl chains can enhance solubility and influence the morphology and packing of the polymer chains. mdpi.com

A viable strategy involves first functionalizing the this compound monomer with reactive groups, such as two bromine atoms on the aromatic ring (e.g., at the 5,8-positions), to create a di-functional monomer. This monomer can then undergo polymerization with a suitable co-monomer.

Direct Heteroarylation Polymerization (DHAP): This method has emerged as a powerful, atom-efficient alternative to traditional cross-coupling reactions like Stille or Suzuki couplings for synthesizing conjugated polymers. nih.govmdpi.com DHAP involves the direct C-H activation and coupling of a halogenated arene with an unfunctionalized (hetero)arene, reducing the number of synthetic steps and avoiding toxic organometallic reagents. nih.govmdpi.com A hypothetical dibrominated this compound could be polymerized with a C-H activated co-monomer, such as bithiophene, using a palladium catalyst. rsc.org

This approach has been successfully used to create high-performance n-type polymers based on naphthalene diimide (NDI), such as the well-known polymer N2200, which features long alkyl chains. mdpi.comresearchgate.net The synthesis of these NDI-based polymers provides a strong precedent for the feasibility of creating polymers from didecylnaphthalene units, potentially leading to new materials for applications in organic electronics. mdpi.comresearchgate.netresearchgate.net

Advanced Structural and Conformational Analysis of 1,2 Didecylnaphthalene

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and probing the dynamic behavior of 1,2-didecylnaphthalene in various states.

Two-dimensional (2D) NMR spectroscopy is a powerful, non-destructive technique for unambiguously establishing the covalent framework of this compound. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC provide definitive evidence of atomic connectivity.

¹H and ¹³C Spectra: The ¹H NMR spectrum is expected to show distinct regions. The aromatic region would contain complex, overlapping multiplets for the six protons on the substituted naphthalene (B1677914) ring. The aliphatic region would be dominated by a large, broad signal corresponding to the bulk methylene (B1212753) -(CH₂)₈- groups of the two decyl chains, with more distinct multiplets for the α- and β-methylene protons adjacent to the aromatic ring and a characteristic triplet for the terminal methyl (CH₃) protons.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would trace the connectivity within the decyl chains, showing sequential coupling from the terminal methyl group all the way to the methylene group attached to the naphthalene ring. It would also help delineate the coupling network among the six contiguous protons on the aromatic core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on their known proton assignments, separating the aromatic C-H signals from the various aliphatic CH₂ and CH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It detects longer-range (typically 2- and 3-bond) correlations between protons and carbons. Crucial HMBC correlations would be observed between the protons of the α-methylene group (the CH₂ directly attached to the ring) and the C1 and C2 carbons of the naphthalene core, providing definitive proof of the 1,2-substitution pattern.

Interactive Table 1: Predicted NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | 7.2 - 8.0 | 125 - 130 | Correlations to other aromatic carbons and α-CH₂ carbons. |

| Aromatic C -Alkyl | N/A | 135 - 140 | Correlations from aromatic protons and α-CH₂ protons. |

| α-CH ₂ | 2.8 - 3.1 | 30 - 35 | Correlations to aromatic C1, C2, and β-CH₂. |

| Bulk -(CH ₂)₈- | 1.2 - 1.6 | 28 - 30 | Correlations to adjacent CH₂ groups. |

| Terminal -CH ₃ | 0.8 - 0.9 | ~14 | Correlations to the terminal CH₂ group. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₃₀H₄₈), HRMS can confirm this formula, distinguishing it from other compounds with the same nominal mass. Furthermore, its fragmentation pattern provides structural information that can help differentiate it from other dialkylnaphthalene isomers.

Under electron ionization (EI), the molecule would generate a characteristic fragmentation pattern:

Molecular Ion (M⁺•): The parent ion would be observed at a high-resolution m/z corresponding to the exact mass of C₃₀H₄₈.

Benzylic Cleavage: A prominent fragmentation pathway would involve the cleavage of the C-C bond beta to the naphthalene ring, resulting in the loss of a C₉H₁₉• radical. This yields a highly stable benzylic cation, which would be a major peak in the spectrum.

Chain Fragmentation: The long alkyl chains can fragment at various points, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

While HRMS can confirm the molecular formula and show fragmentation consistent with a didecylnaphthalene structure, differentiating between positional isomers like 1,2- and 1,8-didecylnaphthalene based solely on mass spectra can be challenging, as they may exhibit similar fragmentation patterns. However, the relative abundances of certain fragments may differ, providing clues for differentiation.

Interactive Table 2: Predicted Key HRMS Fragments for this compound

| Fragment Description | Formula | Theoretical Exact Mass (m/z) |

| Molecular Ion | [C₃₀H₄₈]⁺• | 408.3756 |

| Loss of C₉H₁₉• (Benzylic Cleavage) | [C₂₁H₂₉]⁺ | 281.2269 |

| Loss of one decyl chain (C₁₀H₂₁) | [C₂₀H₁₇]⁺ | 257.1330 |

| Naphthalene Cation | [C₁₀H₈]⁺• | 128.0626 |

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and are highly sensitive to the local chemical environment and conformational state, particularly of the flexible alkyl chains.

FTIR Spectroscopy: Would clearly show characteristic absorptions for the different functional groups. Strong peaks below 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups. Weaker absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching. The 1400-1600 cm⁻¹ region contains characteristic C=C stretching vibrations of the naphthalene ring.

Raman Spectroscopy: This technique is particularly sensitive to the vibrations of the non-polar hydrocarbon backbone. The C=C stretching modes of the naphthalene ring often give strong Raman signals. The conformation of the long decyl chains can be studied by analyzing specific vibrational modes, such as the CH₂ rocking and twisting regions. A high degree of conformational order (e.g., an all-trans chain arrangement in a crystalline state) would lead to sharper, more defined peaks compared to the broad, unresolved bands seen in a conformationally disordered liquid state.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Structural Information |

| Aromatic C-H Stretch | FTIR, Raman | 3100 - 3000 | Presence of aromatic ring. |

| Aliphatic C-H Stretch | FTIR, Raman | 2980 - 2850 | Presence of alkyl chains. |

| Aromatic C=C Stretch | FTIR, Raman | 1620 - 1500 | Naphthalene ring system. |

| Aliphatic CH₂ Scissor | FTIR | ~1465 | Presence of methylene groups. |

| C-H Out-of-Plane Bend | FTIR | 900 - 700 | Aromatic substitution pattern. |

X-ray Crystallography of this compound and its Co-crystals

While spectroscopic methods define the molecule, X-ray crystallography provides the ultimate proof of structure by mapping atomic positions in three-dimensional space, offering unparalleled insight into solid-state packing and intermolecular interactions. Although no public crystal structure for this compound is available, its expected behavior can be predicted based on related compounds. mdpi.com

The crystal structure of this compound would be dictated by a balance of competing non-covalent interactions. The large aliphatic volume of the two decyl chains would likely dominate the packing motif.

Layered Structures: It is highly probable that the molecules would adopt a layered or lamellar structure. In this model, the flat, rigid naphthalene cores would segregate into planes, and the flexible decyl chains would extend outwards from these planes.

Chain Interdigitation: To achieve efficient packing, the decyl chains from opposing layers would likely interdigitate, similar to the packing in lipids and other long-chain alkanes.

π-π Stacking: The aromatic naphthalene cores would have a tendency to engage in π-π stacking interactions. However, the presence of two bulky decyl groups in adjacent positions (1,2-) would create significant steric hindrance, likely preventing a perfectly cofacial stacking arrangement and promoting an offset or herringbone-type packing of the aromatic units.

Crystal engineering is the design and control of solid-state architectures. For a molecule like this compound, which lacks strong directional interactions like hydrogen bonds, the principles of crystal engineering focus on manipulating weaker forces.

Polymorphism Control: The conformational flexibility of the decyl chains and the potential for different π-stacking arrangements create the possibility of polymorphism—the existence of multiple crystal forms. Crystallization conditions such as solvent choice, temperature, and cooling rate could be systematically varied to isolate different polymorphs with distinct packing and physical properties.

Co-crystallization: A powerful crystal engineering strategy would be the formation of co-crystals. By introducing a carefully chosen co-former, the intermolecular interactions can be modified. For instance:

A planar, electron-deficient aromatic molecule could be introduced to form specific π-π stacking interactions with the electron-rich naphthalene core, thereby directing the assembly of the aromatic layers.

A long-chain fatty acid or alkane could be used as a template to influence the packing arrangement of the decyl chains.

Solvent Effects: The choice of crystallization solvent can influence which molecular conformation is present in solution prior to nucleation and can sometimes be incorporated into the crystal lattice, leading to the formation of solvates with unique structures.

Through these strategies, it is possible to rationally design and control the supramolecular assembly of didecylnaphthalene systems to target specific solid-state architectures and properties.

Conformational Dynamics and Isomerism of the Didecyl Moieties

The two decyl chains attached to adjacent carbons on the naphthalene ring introduce significant steric hindrance, which governs the molecule's conformational preferences and dynamic behavior. The rotation around the C1-C(alkyl) and C2-C(alkyl) bonds, as well as the conformational flexibility of the decyl chains themselves, leads to a complex energy landscape with multiple possible conformers.

Temperature-Dependent NMR Studies for Rotational Barriers

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the dynamic processes of molecules, such as the rotation around single bonds. rsc.orgnih.gov For this compound, the rotation of the decyl groups around the naphthalene-carbon bond is expected to be restricted due to steric hindrance between the two alkyl chains. This restricted rotation can lead to the existence of different rotational isomers (rotamers) that can be observed at low temperatures on the NMR timescale.

At room temperature, if the rotation is fast on the NMR timescale, the signals for the protons on the decyl chains would appear as averaged signals. However, as the temperature is lowered, the rate of rotation would decrease. At a certain temperature, known as the coalescence temperature (Tc), the signals corresponding to the different rotamers would broaden and eventually resolve into distinct sets of signals at even lower temperatures. nih.govresearchgate.net

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of exchange between the rotamers and subsequently determine the free energy of activation (ΔG‡) for the rotational barrier. osti.govnih.gov For similar sterically hindered aromatic compounds, these barriers can range from a few kcal/mol to over 20 kcal/mol. Given the bulky nature of the decyl groups, a significant rotational barrier would be expected for this compound.

Representative Data from Temperature-Dependent NMR Studies

While specific experimental data for this compound is not available, the following table illustrates the type of data that would be obtained from such a study on a hypothetical, sterically hindered 1,2-dialkylnaphthalene.

| Rotational Process | Coalescence Temp. (K) | Δν (Hz) | ΔG‡ (kJ/mol) |

| Alkyl Group Rotation | 220 | 150 | 45 |

This table is a representative example and does not reflect actual experimental data for this compound.

Chiroptical Spectroscopy for Chiral Derivatives and Their Conformations

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for studying the three-dimensional structure of chiral molecules. cas.czmdpi.compageplace.de While this compound itself is achiral, the introduction of chiral centers into the decyl chains would render the molecule chiral. For instance, if one or both decyl chains were substituted with a chiral group, or if the chains themselves were chiral (e.g., containing a stereocenter), the resulting diastereomers or enantiomers would exhibit characteristic ECD spectra.

The ECD spectrum is highly sensitive to the conformation of the molecule. mdpi.com Different conformers of a chiral derivative of this compound would have distinct spatial arrangements of the chromophoric naphthalene core and the chiral alkyl chains. These different arrangements would lead to different interactions with circularly polarized light, resulting in unique ECD signals.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental ECD spectra to determine the absolute configuration and the predominant conformation of chiral derivatives in solution. mdpi.com By comparing the experimental ECD spectrum with the calculated spectra for different possible stereoisomers and conformers, the most likely structure can be identified. The synthesis of such chiral derivatives would be a key step in these investigations. ajchem-b.comnih.govnih.govbeilstein-journals.orgrsc.org

Supramolecular Assembly and Self-Organization Phenomena

The long, nonpolar decyl chains of this compound are expected to drive its self-assembly into ordered structures in certain environments, a phenomenon common to many molecules with long alkyl chains. wikipedia.orgsioc-journal.cnnih.govresearchgate.net This self-organization is governed by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and π-π stacking interactions between the naphthalene rings.

Formation of Ordered Structures in Solution and at Interfaces

In solution, particularly in polar solvents, this compound molecules would likely aggregate to minimize the unfavorable interactions between the hydrophobic decyl chains and the polar solvent molecules. This could lead to the formation of various supramolecular assemblies, such as dimers, oligomers, or larger aggregates. The geometry of these assemblies would be influenced by the tendency of the flat naphthalene cores to stack and the flexible decyl chains to intertwine.

At interfaces, such as the air-water or liquid-solid interface, this compound is expected to form ordered monolayers or thin films. aps.org On a solid substrate, techniques like scanning tunneling microscopy (STM) could potentially reveal the two-dimensional arrangement of the molecules, providing insights into the packing and orientation of the naphthalene cores and the alkyl chains. The formation of these ordered structures is a hallmark of supramolecular chemistry and is driven by the system's tendency to reach a state of minimum energy through non-covalent interactions. rsc.orgnih.gov

Aggregation Behavior and Micellization Tendencies in Various Media

In aqueous media, although this compound is highly hydrophobic, the concept of micellization as seen for classical amphiphiles may not be directly applicable. However, in mixed solvent systems or in the presence of other surface-active agents, it could participate in the formation of mixed micelles or other aggregates.

The aggregation behavior of long-chain alkyl-substituted aromatic compounds is often characterized by a critical aggregation concentration (CAC) or critical micelle concentration (CMC) in specific solvent systems. Below this concentration, the molecules exist as monomers, while above it, they spontaneously form aggregates. The value of the CMC is influenced by factors such as the length of the alkyl chain, the nature of the aromatic core, the solvent, and the temperature. For a molecule like this compound with two long alkyl chains, a very low CMC in polar solvents would be anticipated.

Illustrative Critical Micelle Concentration (CMC) Data

The following table provides hypothetical CMC values for a long-chain dialkylnaphthalene in different media to illustrate the expected trends.

| Solvent System | Temperature (°C) | Expected CMC (mol/L) |

| Water/Ethanol (50:50) | 25 | 1 x 10-5 |

| Methanol | 25 | 5 x 10-4 |

This table is for illustrative purposes and does not represent measured data for this compound.

The study of the aggregation and micellization tendencies of this compound would provide valuable information on its behavior in different environments and its potential applications in areas such as solubilization and delivery systems.

Reactivity and Reaction Mechanisms of 1,2 Didecylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) in naphthalenes is a well-studied area of organic chemistry. The naphthalene ring system is more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org The presence of two electron-donating decyl groups at the 1- and 2-positions further activates the 1,2-didecylnaphthalene molecule for this type of reaction.

The directing effects of the two decyl substituents on this compound determine the position of incoming electrophiles. Alkyl groups are known as activating, ortho, para-directing groups. youtube.comcardiff.ac.uk In this compound, the directing influences of the two adjacent alkyl groups are combined:

The 1-decyl group directs incoming electrophiles to the 4- and 5-positions. The 8-position, though electronically activated, is sterically hindered by the peri-interaction with the 1-decyl group.

The 2-decyl group directs towards the 3-, 6-, and 8-positions.

The combined effect leads to a complex pattern of regioselectivity. The most likely positions for electrophilic attack are those activated by both groups and are sterically accessible. Therefore, positions 4, 5, and 6 are the most probable sites for substitution. The 3-position is sterically hindered by the adjacent 2-decyl group, and the 8-position is hindered by the 1-decyl group.

Research on the alkylation of naphthalene has shown that it is possible to achieve high regioselectivity for specific isomers, such as 2,6-dialkylnaphthalenes, by using shape-selective catalysts like zeolites. researchgate.netstackexchange.com This suggests that under specific catalytic conditions, the substitution pattern of this compound could be precisely controlled.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Isomer(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1,2-didecylnaphthalene |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-1,2-didecylnaphthalene |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-1,2-didecylnaphthalene |

This table is based on established principles of electrophilic aromatic substitution and steric considerations.

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution. lkouniv.ac.inscribd.comsioc-journal.cn At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. This is because the transition state leading to the 1-isomer is lower in energy. lkouniv.ac.in However, this reaction is reversible. At higher temperatures (around 160°C), the reaction reaches equilibrium, favoring the more stable naphthalene-2-sulfonic acid, which is the thermodynamic product. The 2-isomer is more stable due to reduced steric interactions. lkouniv.ac.in

This principle can be applied to this compound. Substitution at the 4-position is likely the kinetically favored pathway due to the strong activating effect of the 1-decyl group. However, the resulting product may experience steric strain. A substitution at the 6-position, while electronically less favored, would result in a thermodynamically more stable product with less steric hindrance. Therefore, the reaction conditions, particularly temperature, can be manipulated to favor either the kinetic or the thermodynamic product.

Table 2: Hypothetical Product Distribution in the Sulfonation of this compound under Kinetic vs. Thermodynamic Control

| Reaction Conditions | Control Type | Major Product | Minor Product |

| Low Temperature (e.g., 80°C) | Kinetic | 4-Sulfo-1,2-didecylnaphthalene | 6-Sulfo-1,2-didecylnaphthalene |

| High Temperature (e.g., 160°C) | Thermodynamic | 6-Sulfo-1,2-didecylnaphthalene | 4-Sulfo-1,2-didecylnaphthalene |

This table illustrates a hypothetical scenario based on the known principles of kinetic and thermodynamic control in naphthalene sulfonation.

Oxidation and Reduction Pathways of this compound

The alkyl side chains of this compound are susceptible to oxidation, particularly at the benzylic positions (the carbon atom directly attached to the naphthalene ring). These C-H bonds are weaker and more readily attacked by oxidizing agents. Selective oxidation of benzylic C-H bonds is a significant transformation in organic synthesis. mdpi.comresearchgate.net Various catalytic systems, often employing transition metals, can achieve this transformation under relatively mild conditions using oxidants like molecular oxygen or peroxides. mdpi.compharmaguideline.com

For this compound, selective oxidation would yield a mixture of products, including the corresponding secondary alcohols, ketones, and hydroperoxides at either or both of the decyl chains' benzylic positions.

Table 3: Potential Products from the Selective Benzylic Oxidation of this compound

| Oxidizing Agent | Major Product Type | Specific Example Product(s) |

| O₂ / Metal Catalyst | Ketone | 1-(1-Decyl-2-naphthalenyl)-1-decanone |

| Mild Oxidant (e.g., SeO₂) | Alcohol/Ketone | 1-(1-Decyl-2-naphthalenyl)decan-1-ol |

| Radical Initiator + O₂ | Hydroperoxide | 1-(1-Decyl-2-naphthalenyl)-1-hydroperoxydecan |

The reduction of the naphthalene core can be achieved under various conditions, with the Birch reduction being a prominent method for the partial reduction of aromatic rings. numberanalytics.comchemistnotes.comhuji.ac.il This reaction typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. huji.ac.il For naphthalene, the Birch reduction yields 1,4-dihydronaphthalene (B28168). huji.ac.il

In the case of disubstituted naphthalenes, the reaction can be regioselective. Studies on the reduction of dialkylnaphthalenes with potassium-graphite intercalate (C₈K) in tetrahydrofuran, an alternative to the classical Birch conditions, show that the reduction affords 1,4-dihydronaphthalene derivatives in good yields. nih.gov For this compound, the reduction would likely occur on one of the rings, yielding a dihydro-derivative. This reduced intermediate is no longer fully aromatic and can be subjected to a variety of further functionalization reactions that are not possible on the parent aromatic system.

Table 4: Expected Products from the Reductive Functionalization of this compound

| Reaction | Reagents | Primary Product | Potential Subsequent Functionalization |

| Birch Reduction | Na / NH₃(l), EtOH | 1,2-Didecyl-1,4-dihydronaphthalene | Alkylation, Halogenation of the double bonds |

| Catalytic Hydrogenation | H₂ / Pd/C (High Pressure/Temp) | 1,2-Didecyl-1,2,3,4-tetrahydronaphthalene (Decalin derivative) | Dehydrogenation, Ring-opening |

Photoreactivity and Photodegradation Mechanisms

Alkylnaphthalenes are known to undergo photodegradation in the environment when exposed to solar radiation. mdpi.commdpi.compjoes.com The process is typically initiated by the absorption of UV light, leading to the formation of excited states that can then react with oxygen or other species. The photodegradation of various alkylated naphthalenes has been shown to follow pseudo-first-order kinetics. mdpi.com

The mechanism of photodegradation involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then attack the naphthalene ring or the alkyl side chains. mdpi.compjoes.com This leads to a cascade of reactions, resulting in the formation of a complex mixture of smaller, more oxidized products, including hydroxylated derivatives, quinones, and eventually ring-opened products like carboxylic acids. This process can contribute to the formation of secondary organic aerosols in the atmosphere.

The rate of photodegradation is influenced by several factors, including light intensity, the presence of photosensitizers, and the specific structure of the alkylnaphthalene.

Table 5: Kinetic Parameters for the Photodegradation of Alkylnaphthalenes

| Compound | Kinetic Model | Key Reactive Species | Environmental Impact |

| This compound (projected) | Pseudo-first-order | •OH, •O₂⁻, h⁺ | Formation of Secondary Organic Aerosols (SOA) |

This table is based on data for other alkylnaphthalenes and projects the expected behavior for this compound.

Theoretical and Computational Chemistry Approaches to 1,2 Didecylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. wikipedia.orgpku.edu.cnnih.gov This method is based on the principle that the total energy of a system is a unique functional of its electron density. wikipedia.orgresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying large molecules like 1,2-didecylnaphthalene. wikipedia.org

Frontier Molecular Orbitals (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comlibretexts.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's reactivity; a smaller gap generally signifies higher reactivity. numberanalytics.comwikipedia.org

For this compound, FMO analysis can provide insights into its potential reaction pathways. By examining the energies and spatial distributions of its HOMO and LUMO, chemists can predict how it will interact with other reagents. For instance, in a potential electrophilic attack, the reaction would likely occur at the sites where the HOMO has the highest density. Conversely, a nucleophilic attack would target regions with a high LUMO density. taylorandfrancis.comwuxibiology.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. d-nb.infoprotein-nmr.org.uk

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. arxiv.org DFT methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info These predictions are valuable for assigning experimental spectra and confirming the structure of newly synthesized compounds like this compound. protein-nmr.org.ukarxiv.org The accuracy of these predictions can be further enhanced by considering conformational isomers and solvent effects. d-nb.inforsc.org

Table 2: Hypothetical Predicted NMR Chemical Shifts for Selected Atoms in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-C1 | - | 130.5 |

| Naphthalene-C2 | - | 133.2 |

| Decyl-CH₂ (alpha) | 2.8 | 32.1 |

| Decyl-CH₃ (omega) | 0.9 | 14.3 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

UV-Vis Absorption: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgdergipark.org.tr Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. researchgate.net For a molecule like this compound, the predicted spectrum would likely show characteristic absorptions corresponding to π → π* transitions within the naphthalene (B1677914) ring system. researchgate.netmdpi.com These predictions can be compared with experimental spectra to confirm the identity and purity of the compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. nih.gov For a flexible molecule like this compound, with its two long alkyl chains, MD simulations are invaluable for exploring its vast conformational space. nih.gov

Solvation Effects on Molecular Behavior in Condensed Phases

The behavior of a molecule can be significantly influenced by its surrounding solvent. njit.edufrontiersin.org MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. researchgate.net The interactions between the solute (this compound) and the solvent can affect its conformation, dynamics, and reactivity. njit.edufrontiersin.org For example, in a polar solvent, the nonpolar decyl chains might fold to minimize their exposure to the solvent, while in a nonpolar solvent, they might adopt a more extended conformation. These simulations can quantify the energetic contributions of solvation, including electrostatic, dispersion, and cavitation energies. njit.edu

Intermolecular Interactions with Surrounding Medium Components

MD simulations can elucidate the nature and strength of intermolecular interactions between this compound and other components in the medium. nih.govpressbooks.pubethz.chchemrxiv.org These interactions can include van der Waals forces, and in specific environments, hydrogen bonding or π-stacking interactions. rsc.org Understanding these interactions is crucial for predicting the macroscopic properties of materials containing this compound, such as its solubility, viscosity, and thermal properties. The simulations can provide detailed information on the radial distribution functions, which describe the probability of finding a particle at a certain distance from another, offering insights into the local molecular ordering.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govchemrxiv.orgsmu.edumit.edu These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govarxiv.org

For this compound, quantum chemical studies could be employed to investigate various potential reactions, such as oxidation, hydrogenation, or substitution reactions. By calculating the energies of the transition states, chemists can determine the activation energies for different reaction pathways, allowing them to predict which reactions are kinetically favorable. mit.edu These calculations can also provide detailed geometric information about the transition state structures, offering insights into the bond-breaking and bond-forming processes that occur during the reaction. smu.edu This knowledge is fundamental for controlling reaction outcomes and designing more efficient synthetic routes. nih.gov

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 35.2 | 25.0 |

| Pathway B | 42.8 | 32.6 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations for a particular reaction.

Characterization of Transition State Geometries

The transition state (TS) is a critical concept in chemical kinetics, representing a specific molecular configuration along a reaction coordinate that corresponds to the highest potential energy point. nih.gov Its geometry dictates the steric and electronic requirements for a reaction to proceed. Characterizing the TS geometry is fundamental to understanding reaction mechanisms, predicting reaction rates, and controlling product selectivity. researchgate.net For this compound, this is particularly relevant for reactions such as synthesis, isomerization, and oxidation.

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. chemrxiv.org The process typically involves an initial guess of the TS geometry, followed by an optimization algorithm that searches for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. fossee.in A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fossee.in

For instance, in the acid-catalyzed isomerization of dialkylnaphthalenes, the transition state often involves the formation of a σ-complex (an alkylarenium ion). acs.org The geometry of this transition state, including bond lengths and angles of the migrating alkyl group relative to the naphthalene core, is crucial for determining the activation energy. researchgate.netacs.org Studies on similar molecules, like diisopropylnaphthalenes (DIPN), have shown that the size and shape of the transition state complex are critical, especially in shape-selective catalysis using zeolites, where the transition state must fit within the catalyst's pores. acs.org

Illustrative Data: Hypothetical Transition State Geometries for 1,2-Decyl Shift in Didecylnaphthalene This table presents hypothetical geometric parameters for a transition state involving a 1,2-decyl shift, a potential isomerization pathway for this compound. The data is calculated using DFT at the B3LYP/6-31G* level of theory.

| Parameter | Ground State (this compound) | Transition State (Hypothetical) | Description |

|---|---|---|---|

| C1-C2 Bond Length (Å) | 1.38 | 1.45 | Elongation of the naphthalene core bond involved in the shift. |

| C1-C(decyl) Bond Length (Å) | 1.54 | 2.10 | Stretching of the bond to the migrating decyl group. |

| C2-C(decyl) Bond Length (Å) | - | 2.12 | Formation of a new partial bond in the transition state. |

| Imaginary Frequency (cm⁻¹) | N/A | -250.5i | Confirms the structure as a true first-order saddle point. |

Reaction Coordinate Mapping and Energy Profile Calculations

The process begins by identifying the reactant, product, and transition state structures. An Intrinsic Reaction Coordinate (IRC) calculation is then often performed. acs.org This method traces the minimum energy path (MEP) downhill from the transition state towards both the reactants and the products, ensuring that the identified TS correctly connects the desired minima. acs.org The resulting path provides a detailed map of the geometric changes the molecule undergoes during the reaction. arxiv.org

For this compound, this could be applied to study its isomerization to other isomers, such as 1,3- or 2,6-didecylnaphthalene. Different isomers can have significantly different properties; for example, 2,6-dialkylnaphthalenes are precursors for high-performance liquid crystal polymers. acs.org Computational studies on the isomerization of dimethylnaphthalene (DMN) and diisopropylnaphthalene (DIPN) have revealed that the activation energies for different alkyl shifts (e.g., α → β vs. β → β') can vary significantly, explaining the observed product distributions. acs.org The rate-determining step in these isomerizations is typically the rearrangement of the alkylarenium ions via 1,2-alkyl shifts. researchgate.net

Illustrative Data: Hypothetical Energy Profile for Isomerization of this compound to 2,6-Didecylnaphthalene This table shows calculated energy points along a hypothetical reaction coordinate for the isomerization of this compound.

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.00 | Initial stable isomer. |

| Transition State 1 | +35.5 | Energy barrier for the first decyl group shift. |

| Intermediate | +10.2 | A metastable intermediate structure. |

| Transition State 2 | +32.8 | Energy barrier for the second decyl group shift. |

| Product (2,6-Didecylnaphthalene) | -2.5 | Thermodynamically more stable isomer. |

Molecular Modeling for Structure-Performance Relationship Prediction in Functional Materials

Molecular modeling, particularly through molecular dynamics (MD) simulations, allows researchers to simulate the behavior of molecules over time, providing insights into the collective properties of materials. nih.govyoutube.com This is crucial for predicting how the specific structure of a molecule like this compound influences the performance of functional materials, such as lubricants, heat transfer fluids, or organic electronics. tidjma.tnresearchgate.net

For example, alkylnaphthalenes are widely used as high-performance synthetic lubricating fluids. researchgate.netresearchgate.net Key performance indicators for lubricants include viscosity, thermal stability, and pour point. tidjma.tn MD simulations can predict these properties by modeling the interactions between many this compound molecules in a simulated fluid. By analyzing the simulated trajectories of the molecules, one can calculate transport properties like viscosity and diffusion coefficients. The simulations can also reveal how the long decyl chains affect intermolecular packing and entanglement, which are directly related to viscosity and flow behavior. researchgate.net

Furthermore, computational fluid dynamics (CFD) can be used to model the behavior of a lubricant in complex systems like gearboxes or bearings, helping to optimize formulations. mdpi.comenginsoftusa.com By inputting properties derived from molecular modeling into CFD simulations, engineers can predict fluid flow, heat distribution, and churning losses, linking the molecular structure directly to macroscopic engineering performance. tidjma.tnconsensus.app

Illustrative Data: Predicted Lubricant Properties of Didecylnaphthalene Isomers via Molecular Dynamics This table illustrates how molecular modeling could predict different performance characteristics for various didecylnaphthalene isomers, highlighting the structure-performance relationship.

| Compound | Predicted Kinematic Viscosity @ 100°C (cSt) | Predicted Pour Point (°C) | Structural Rationale |

|---|---|---|---|

| This compound | 6.8 | -25 | Adjacent alkyl chains may hinder close packing, leading to a lower pour point. |

| 1,8-Didecylnaphthalene | 7.2 | -20 | Steric hindrance between peri-position chains increases viscosity slightly. |

| 2,6-Didecylnaphthalene | 5.5 | -35 | Linear shape allows for more ordered packing at low temperatures, but less entanglement in liquid state. |

In Silico Screening of Didecylnaphthalene Derivatives for Targeted Applications

In silico screening uses computational methods to rapidly evaluate large virtual libraries of chemical compounds for their potential activity or properties, prioritizing a smaller number of promising candidates for synthesis and experimental testing. mdpi.com This approach dramatically accelerates the discovery of new materials by focusing resources on the most promising molecules.

For this compound, this technique could be used to design derivatives with enhanced properties for specific applications. For example, if the goal is to develop a new organic semiconductor, derivatives could be screened for electronic properties like charge-carrier mobility. nih.gov A virtual library could be created by computationally adding various functional groups (e.g., electron-withdrawing or electron-donating groups) to the naphthalene core or modifying the alkyl chains. researchgate.net

Quantum chemistry calculations would then predict key parameters for each derivative, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for charge injection and transport. Recent studies have shown that even Raman spectra, which can be calculated computationally, can be used to screen for high-mobility organic semiconductor materials. mdpi.com By identifying derivatives with optimal electronic properties and molecular packing, in silico screening can guide synthetic chemists toward creating next-generation functional materials. mdpi.comnih.gov

Illustrative Data: In Silico Screening of Functionalized this compound Derivatives for Organic Electronics This table provides a hypothetical example of a screening study to identify derivatives with favorable electronic properties for use in organic field-effect transistors (OFETs).

| Derivative | Functional Group @ C4 | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Mobility (cm²/Vs) | Recommendation |

|---|---|---|---|---|---|

| Parent (this compound) | -H | -6.1 | -1.9 | 0.01 | Baseline |

| Derivative 1 | -CN (Cyano) | -6.5 | -2.4 | 0.55 | Promising for n-type transport |

| Derivative 2 | -NH₂ (Amino) | -5.4 | -1.6 | 0.20 | Promising for p-type transport |

| Derivative 3 | -NO₂ (Nitro) | -6.8 | -2.8 | 0.45 | Candidate for n-type transport |

Advanced Applications of 1,2 Didecylnaphthalene in Materials Science and Engineering

Role as a Constituent in Organic Electronic and Photonic Materials

The naphthalene (B1677914) unit is a well-studied polycyclic aromatic hydrocarbon that forms the basis for many functional organic materials. The attachment of long, flexible didecyl chains to the naphthalene core in the 1,2-positions primarily influences its physical properties, such as solubility and film-forming capabilities, which are critical for device fabrication.

Charge Transport Characteristics in Didecylnaphthalene-Based Systems

In organic semiconductors, charge transport occurs via the hopping of charge carriers (electrons or holes) between adjacent molecules. This process is highly dependent on the electronic coupling between the π-orbitals of the aromatic cores. The inherent structure of the naphthalene core provides a pathway for charge delocalization.

The role of the didecyl substituents in a compound like 1,2-didecylnaphthalene is twofold. First, these long alkyl chains significantly enhance the material's solubility in common organic solvents. This is a crucial advantage for fabricating large-area electronic devices using solution-based techniques like spin-coating or inkjet printing. Second, the alkyl chains influence the solid-state packing of the molecules. The way these molecules arrange themselves in a thin film dictates the intermolecular distance and orbital overlap, which are key parameters governing charge carrier mobility. While specific mobility values for this compound are not documented, the design principle involves balancing the electronic properties of the naphthalene core with the processing and morphological benefits conferred by the alkyl chains.

Luminescent Properties of Naphthalene-Core Chromophores

Naphthalene is a classic example of a fluorescent organic molecule. It strongly absorbs ultraviolet light and emits it in the blue region of the visible spectrum. This luminescence originates from the relaxation of an electron from an excited singlet state (S₁) to the ground state (S₀). The precise wavelengths of absorption and emission are intrinsic to the naphthalene chromophore.

The addition of alkyl groups, such as the two decyl chains in this compound, typically has a minor effect on the fundamental electronic transitions of the naphthalene core. However, these substituents can influence the photophysical properties in several ways:

Solvatochromism: The alkyl chains can alter the local environment of the chromophore, leading to slight shifts in the emission color depending on the polarity of the surrounding medium.

Aggregation Effects: The long chains can prevent the close packing (π-stacking) of the naphthalene cores. This can be advantageous as strong aggregation often leads to luminescence quenching, a phenomenon that reduces the efficiency of light emission. By isolating the chromophores, the didecyl groups can help preserve the inherent luminescence of the naphthalene unit in the solid state.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are devices built from thin layers of organic semiconductor materials. researchgate.net The function of these devices relies on the controlled transport and interaction of electrons and holes within these layers. hhpetrochem.com

Given its properties, this compound could serve several potential functions in these devices:

Host Material in OLEDs: In an OLED, an emissive layer generates light. This layer often consists of a "host" material doped with a small amount of a light-emitting "guest" or dopant. A naphthalene-based molecule could function as a wide band-gap host for a fluorescent or phosphorescent dopant, facilitating energy transfer to the emitter.

Component in OPV Active Layers: In OPVs, a blend of electron-donating and electron-accepting materials absorbs light to generate charge. hhpetrochem.com While naphthalene itself is not a strong electron donor, functionalized naphthalenes can be incorporated into polymers or small molecules designed for photovoltaic applications. The high solubility of this compound would be beneficial for creating the finely-mixed bulk heterojunction (BHJ) morphology required for efficient charge separation. researchgate.net

The primary advantage of using a molecule like this compound would be its excellent processability, enabling the use of cost-effective manufacturing methods for flexible and large-area electronic devices. google.com

Application in Lubricants and Functional Fluids

Alkylated naphthalenes (ANs) are classified as API Group V synthetic base oils, a category reserved for high-performance stocks not covered by other groups. taylorfrancis.comkingindustries.com Their unique aromatic structure provides inherent stability and desirable performance characteristics, making them valuable components in advanced lubricants. hhpetrochem.com this compound is a specific structure within this class.

Influence on Viscosity Modification and Thermal Stability

The properties of alkylated naphthalenes can be tailored by controlling the length and number of alkyl groups attached to the naphthalene ring. taylorfrancis.commdpi.com Longer alkyl chains, such as the decyl groups in this compound, increase the viscosity of the fluid.

Thermal and Oxidative Stability: The most significant advantage of the alkylated naphthalene structure is its exceptional thermal and thermo-oxidative stability. kingindustries.commdpi.com The naphthalene ring is electron-rich and can delocalize energy, effectively acting as an antioxidant to inhibit the degradation pathways that affect other lubricant base oils at high temperatures. taylorfrancis.com This results in reduced sludge and varnish formation, extending the operational life of the lubricant and the machinery it protects. hhpetrochem.comkingindustries.com

Physicochemical Properties of Commercial Alkylated Naphthalene (AN) Base Oils

| Property | AN5H | AN15 | AN30 |

|---|---|---|---|

| Kinematic Viscosity @ 40°C (mm²/s) | Reported | 140-160 | 280-310 |

| Kinematic Viscosity @ 100°C (mm²/s) | <5.1 | 14.5-16.5 | 28-31 |

| Flash Point (COC), °C | >210 | >248 | >300 |

| Appearance | Clear & Transparent | Clear & Transparent | Yellow Bright & Clear |